molecular formula C8H3F6I B1598040 2-Iodo-1,4-bis(trifluoromethyl)benzene CAS No. 328-92-7

2-Iodo-1,4-bis(trifluoromethyl)benzene

Cat. No.: B1598040
CAS No.: 328-92-7
M. Wt: 340 g/mol
InChI Key: CZSSTAYSWOBTOJ-UHFFFAOYSA-N
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Description

2-Iodo-1,4-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of an iodine atom and two trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,4-bis(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 1,4-bis(trifluoromethyl)benzene using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl) or iodine trifluoride (IF3).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation reactions. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1,4-bis(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in different products.

  • Substitution: The iodine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Iodine-containing derivatives, such as iodic acid derivatives.

  • Reduction: Compounds lacking the iodine atom, such as 1,4-bis(trifluoromethyl)benzene.

  • Substitution: A wide range of functionalized derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Iodo-1,4-bis(trifluoromethyl)benzene has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of iodine-containing compounds in biological systems.

  • Industry: The compound is used in the production of materials with specific properties, such as high thermal stability and chemical resistance.

Comparison with Similar Compounds

  • 4-Iodo-1,2-bis(trifluoromethyl)benzene

  • 1-Iodo-2,4-bis(trifluoromethyl)benzene

  • 1,4-Diiodo-2,3,5,6-tetrafluorobenzene

Properties

IUPAC Name

2-iodo-1,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6I/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSSTAYSWOBTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381267
Record name 2-iodo-1,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-92-7
Record name 2-Iodo-1,4-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-1,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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